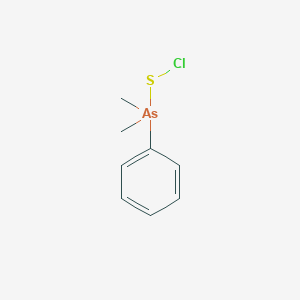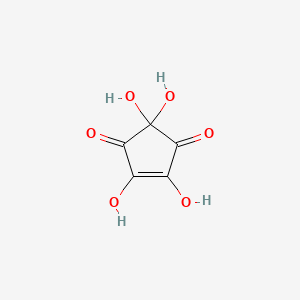
2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione is an organic compound characterized by a cyclopentene ring with four hydroxyl groups and two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dione with a hydroxylating agent to introduce the hydroxyl groups at the desired positions. The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone groups can be reduced to hydroxyl groups, leading to the formation of polyols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce polyols.
Wissenschaftliche Forschungsanwendungen
2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane-1,3-dione: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,2,4,4-Tetramethylcyclobutane-1,3-diol: Similar in having multiple hydroxyl groups but differs in the ring structure and substitution pattern.
Uniqueness
2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione is unique due to the specific arrangement of hydroxyl and ketone groups on the cyclopentene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
63056-19-9 |
|---|---|
Molekularformel |
C5H4O6 |
Molekulargewicht |
160.08 g/mol |
IUPAC-Name |
2,2,4,5-tetrahydroxycyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5H4O6/c6-1-2(7)4(9)5(10,11)3(1)8/h6-7,10-11H |
InChI-Schlüssel |
AQALYTOCMPVPTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=O)C(C1=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
![{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane](/img/structure/B14501254.png)
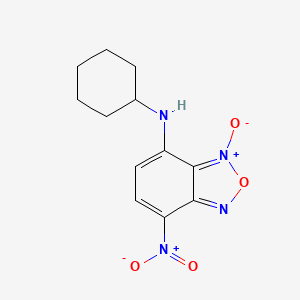
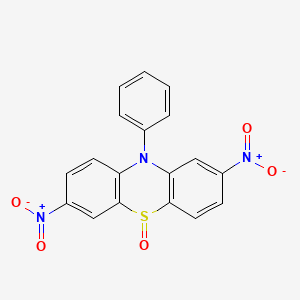
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)
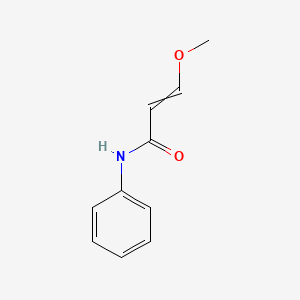


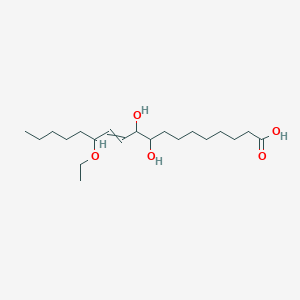
![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)
